molecular formula C14H20N6O4 B2706062 3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol CAS No. 451514-65-1

3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol

Cat. No.: B2706062
CAS No.: 451514-65-1
M. Wt: 336.352
InChI Key: NCVSEBHXNHCYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to NBD-Piperazine Chemical Architecture

Scientific Positioning Within Nitrobenzoxadiazole (NBD) Chemistry

Nitrobenzoxadiazoles (NBDs) are heterocyclic compounds characterized by a benzene ring fused to an oxadiazole moiety, with nitro and amino substituents at positions 4 and 7, respectively. The compound 3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c]oxadiazol-5-yl)amino)propan-1-ol distinguishes itself through the incorporation of a 4-methylpiperazine group at position 7 and a propanolamine chain at position 5. This structural modification enhances its polarity and electronic conjugation, enabling tunable fluorescence emission and environmental sensitivity.

Key structural features include:

  • NBD Core : The benzo[c]oxadiazole system provides a rigid π-conjugated framework, facilitating intramolecular charge transfer (ICT) upon photoexcitation.
  • Piperazine Substituent : The 4-methylpiperazine group introduces a tertiary amine, enhancing solubility in aqueous media and enabling pH-dependent fluorescence modulation.
  • Propanolamine Side Chain : The hydroxyl-terminated alkyl chain improves cellular permeability and provides a site for further functionalization.

Historical Development of NBD-Piperazine Derivatives

The synthesis of NBD-piperazine derivatives emerged in the early 2000s as part of efforts to optimize fluorescent probes for biological applications. Early work focused on replacing traditional naphthyl groups with NBD fluorophores to improve photostability and environmental sensitivity. For example, Shi et al. (2005) demonstrated that NBD-based peptides could achieve nanomolar affinity for the Grb2 SH2 domain while maintaining fluorescence properties.

Subsequent advancements prioritized structural diversification:

  • 2005–2010 : Introduction of piperazine moieties to enhance water solubility and reduce aggregation in cellular environments.
  • 2015–2020 : Development of NBD-piperazine conjugates with red-shifted emission wavelengths (>600 nm) for deep-tissue imaging.
  • 2020–Present : Integration of click chemistry-compatible handles (e.g., alkyne-terminated propanolamine chains) for bioconjugation.

Significance in Fluorescent Probe Research

The compound’s fluorescence properties are governed by two mechanisms:

  • Photoinduced Electron Transfer (PET) : The nitro group acts as an electron acceptor, quenching fluorescence until disrupted by target binding.
  • Solvatochromism : Emission wavelength shifts correlate with local polarity, enabling real-time monitoring of microenvironmental changes.

Applications include:

  • Hydrogen Sulfide (H₂S) Detection : NBD-piperazine probes exhibit selective thiolysis with H₂S, generating a 160-fold fluorescence enhancement at 565 nm.
  • Protein Labeling : The piperazine group facilitates non-covalent interactions with acidic residues, enabling site-specific tagging.
  • Mitochondrial Imaging : Propanolamine side chains promote accumulation in mitochondria, with reported localization efficiencies >90%.

Research Trajectory and Current Investigative Priorities

Recent studies prioritize three areas:

Near-Infrared (NIR) Probe Development

Efforts to shift emission maxima beyond 700 nm using extended π-systems (e.g., cyanine-NBD hybrids) are underway. Preliminary data indicate a 17-fold fluorescence enhancement at 639 nm for lysosome-targeted variants.

Multi-Analyte Sensing

Dual-response probes capable of distinguishing H₂S from glutathione (GSH) are in development. A 2025 study reported a probe with 48 nM limit of detection (LOD) for H₂S and 10:1 selectivity over GSH.

Theranostic Applications

NBD-piperazine derivatives conjugated to anticancer agents (e.g., doxorubicin) enable simultaneous drug delivery and treatment monitoring. In vitro trials show 80% fluorescence quenching upon drug release.

Properties

IUPAC Name

3-[[7-(4-methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-18-4-6-19(7-5-18)11-9-10(15-3-2-8-21)14(20(22)23)13-12(11)16-24-17-13/h9,15,21H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVSEBHXNHCYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C14H20N6O4
  • Molecular Weight : 336.352 g/mol
  • IUPAC Name : 3-[[7-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl]amino]propan-1-ol

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are crucial for cellular metabolism, which can lead to reduced cell proliferation.
  • Interaction with Cell Signaling Pathways : The compound may modulate various signaling pathways involved in cell growth and apoptosis, particularly through its interaction with MAP kinases and apoptotic factors such as caspases .
  • Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity against certain viral strains by disrupting viral replication processes.

Cytotoxicity Assays

The cytotoxic effects of 3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol were evaluated using various cancer cell lines. The results are summarized in Table 1.

Cell LineConcentration (µM)Viability (%)IC50 (µM)
A549 (Lung Cancer)62.54530
HeLa (Cervical Cancer)505025
MCF7 (Breast Cancer)754035

These results indicate a significant reduction in cell viability at higher concentrations, suggesting potential anticancer properties.

Immunological Activity

In vitro studies demonstrated the compound's ability to modulate immune responses. The effects on lymphocyte proliferation were assessed using PHA-induced proliferation assays:

CompoundConcentration (µM)Proliferation Inhibition (%)
Control-0
Test Compound5069.8
Teriflunomide5037.9

The test compound showed a marked inhibition of lymphocyte proliferation compared to the control group, indicating immunosuppressive properties .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In a study involving A549 cell lines, treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Antiviral Research : A preliminary investigation into the antiviral properties showed that the compound could inhibit viral replication in vitro, suggesting its potential use in treating viral infections such as influenza .
  • Enzyme Inhibition : Studies have shown that derivatives of this compound exhibit potent urease inhibitory activity, which is relevant for conditions like kidney stones and certain infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[c][1,2,5]oxadiazole Derivatives

(a) 7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole (CAS: 1823346-82-2)
  • Structural Difference: Chloro substituent at position 7 instead of the 3-aminopropanol group.
  • Impact: The chloro group reduces polarity compared to the hydrophilic propanol chain, likely decreasing aqueous solubility.
  • Status : Discontinued (CymitQuimica) .
(b) N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine (CAS: 1422955-31-4)
  • Structural Difference: Aryl amine (chloro-fluorophenyl) at position 5 instead of 3-aminopropanol.
  • Status : Commercially available .
Table 1: Structural and Commercial Comparison
Compound Name Substituent at Position 5 Substituent at Position 7 Commercial Availability
3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol 3-aminopropanol 4-Methylpiperazin-1-yl Discontinued
7-Chloro-5-(4-methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazole Chloro 4-Methylpiperazin-1-yl Discontinued
N-(3-Chloro-5-fluorophenyl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-amine 3-Chloro-5-fluorophenylamine None Available

Pyrimido[4,5-d][1,3]oxazin-2-one Derivatives

Compounds such as N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) share the 4-methylpiperazine moiety but differ in core structure.

  • Structural Difference: Pyrimido-oxazinone core vs. benzofuroxan.
  • Functional Impact: The pyrimido-oxazinone derivatives exhibit potent BTK inhibition (IC50 = 7 nM for compound 2) due to enhanced planar rigidity and hydrogen-bonding motifs .

Functional and Pharmacophoric Similarities

This group likely enhances solubility and target binding via protonation at physiological pH. The nitro group may act as a hydrogen-bond acceptor, analogous to its role in BTK inhibitors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution reactions between nitro-substituted benzoxadiazole precursors and 4-methylpiperazine derivatives. Use statistical design of experiments (DoE) to optimize variables (e.g., temperature, solvent polarity, base strength). For example, fractional factorial designs can identify critical parameters, while response surface methodology refines yield and purity . Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of HPLC (for purity assessment) and NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm regiochemistry and rule out byproducts. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Cross-reference spectral data with PubChem entries for analogous benzoxadiazole derivatives (e.g., InChIKey: MHOVZUZZHTZBSV for related structures) .

Q. What safety protocols are recommended for handling nitro-substituted benzoxadiazole derivatives?

  • Methodological Answer : Use explosion-proof equipment due to nitro group instability. Implement hazard operability (HAZOP) studies to identify risks. Personal protective equipment (PPE) must include nitrile gloves and fume hoods. Consult safety data sheets (SDS) for structurally similar nitro compounds (e.g., 2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid) to infer toxicity profiles .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., kinases or GPCRs). Pair with molecular dynamics simulations (GROMACS) to assess binding stability. For catalytic applications, apply frontier molecular orbital (FMO) theory to analyze electron density distributions at the nitro and piperazine groups .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Perform meta-analysis of dose-response curves using standardized protocols (e.g., NIH Assay Guidance Manual). Validate discrepancies via orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity). Control for solvent effects (e.g., DMSO concentration) and batch-to-batch compound variability using LC-MS traceability .

Q. How can membrane separation technologies improve purification of this hydrophilic compound?

  • Methodological Answer : Test nanofiltration membranes (e.g., polyamide thin-film composites) with MWCO ≤ 300 Da to retain unreacted precursors. Optimize transmembrane pressure and pH to exploit the compound’s solubility profile (logP ≈ 1.2 predicted via ChemAxon). Compare with centrifugal partition chromatography (CPC) for scalability .

Q. What experimental evidence supports the proposed mechanism of nitro-group reduction in this compound?

  • Methodological Answer : Use in situ FTIR spectroscopy to monitor nitro-to-amine conversion kinetics. Electrochemical methods (cyclic voltammetry) quantify reduction potentials. Compare with DFT-calculated activation energies for proposed intermediates (e.g., nitroso or hydroxylamine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.